molecular formula C11H16F2O2 B13476951 Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

Cat. No.: B13476951
M. Wt: 218.24 g/mol
InChI Key: WGTYSAHATVDZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is known for its unique three-dimensional structure and high strain energy. This compound is of interest in various fields, including materials science and drug discovery, due to its potential as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Chemical Reactions Analysis

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its unique three-dimensional structure. The high strain energy of the bicyclo[1.1.1]pentane core allows it to participate in various chemical reactions, facilitating the formation of stable products. The compound’s bioisosteric properties enable it to mimic the behavior of other functional groups, thereby influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoroacetate group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H16F2O2

Molecular Weight

218.24 g/mol

IUPAC Name

tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H16F2O2/c1-9(2,3)15-8(14)11(12,13)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3

InChI Key

WGTYSAHATVDZEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C12CC(C1)C2)(F)F

Origin of Product

United States

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